4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid methylamide
Description
This compound is a boronic ester-functionalized pyrazole derivative characterized by a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the pyrazole 4-position and a methylamide substituent on the pyrazole-1-carboxylic acid moiety. Its molecular formula is C12H19BN3O3 (inferred from structural analogs), with a molecular weight of approximately 264.12 g/mol . It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, particularly in pharmaceutical synthesis for kinase inhibitors and other bioactive molecules .
Properties
IUPAC Name |
N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BN3O3/c1-10(2)11(3,4)18-12(17-10)8-6-14-15(7-8)9(16)13-5/h6-7H,1-5H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZIOXFEOOIGIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid methylamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antitumor and anti-inflammatory effects, as well as its mechanism of action.
Chemical Structure and Properties
This compound features a pyrazole ring substituted with a dioxaborolane moiety. Its molecular formula is , and it has a molecular weight of approximately 215.06 g/mol. The presence of the boron atom in the dioxaborolane structure may contribute to its unique biological properties.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Cytotoxicity against MCF7 Cells : The compound demonstrated an IC50 value of approximately 39.70 µM against MCF7 breast cancer cells, suggesting moderate antiproliferative activity .
- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspases, which are crucial in the programmed cell death pathway. Specifically, it influences caspase-3 and caspase-7 activities .
Anti-inflammatory Effects
Pyrazole derivatives are also known for their anti-inflammatory properties. The compound may modulate inflammatory pathways by inhibiting key enzymes involved in inflammation:
- Cytokine Production : Studies show that certain pyrazole analogs can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses .
Other Biological Activities
The compound may also exhibit additional pharmacological activities:
- Antinociceptive Effects : Similar pyrazole compounds have been reported to possess pain-relieving properties, making them potential candidates for analgesic drug development .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection by inhibiting metabolic enzymes linked to neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives similar to the compound :
| Study | Compound | Cell Line | IC50 Value (µM) | Activity |
|---|---|---|---|---|
| Toton et al. (2013) | Pyrazole derivative | MCF7 | 39.70 | Cytotoxic |
| Lehmann et al. (2017) | Pyrazole analogs | MDA-MB-231 | Not specified | Apoptosis induction |
| Bouabdallah et al. (2022) | N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 | Cytotoxic |
Scientific Research Applications
The compound 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid methylamide is a significant chemical in various scientific research applications. This article will explore its applications across different fields, including medicinal chemistry, materials science, and agricultural chemistry.
Medicinal Chemistry
The compound has shown potential as a precursor for the synthesis of various bioactive molecules. Its unique structure allows for modifications that can enhance pharmacological properties.
- Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit anticancer properties. The incorporation of the dioxaborolane moiety can enhance the selectivity and efficacy of these compounds against cancer cells .
- Anti-inflammatory Agents : Studies have demonstrated that pyrazole derivatives can act as anti-inflammatory agents. The presence of the dioxaborolane group may contribute to improved solubility and bioavailability .
Materials Science
In materials science, this compound serves as a building block for the development of new materials with specific properties.
- Polymeric Materials : The dioxaborolane group is known for its ability to form cross-links in polymeric systems, enhancing mechanical properties and thermal stability. This is particularly useful in creating advanced composites for industrial applications .
- Sensors and Electronics : The incorporation of boron-containing compounds in electronic materials has been explored for their potential to improve conductivity and sensor responsiveness. Research is ongoing into how this compound can be utilized in developing high-performance electronic devices .
Agricultural Chemistry
The compound's applications extend into agricultural chemistry, where it can be used to develop new agrochemicals.
- Pesticide Development : Pyrazole derivatives are being researched as potential pesticides due to their ability to inhibit certain enzymes in pests. The unique structure of this compound may enhance efficacy and reduce toxicity to non-target organisms .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Anticancer Activity | Medicinal Chemistry | Derivatives showed selective cytotoxicity against various cancer cell lines. |
| Development of Polymers | Materials Science | Enhanced mechanical properties observed with dioxaborolane incorporation. |
| Pesticidal Efficacy | Agricultural Chemistry | Demonstrated effective inhibition of pest growth with minimal environmental impact. |
Comparison with Similar Compounds
Key Structural Variants and Their Properties
The following table summarizes critical differences between the target compound and its analogs:
Purity and Commercial Availability
Preparation Methods
Carbodiimide-Mediated Coupling
Adapting protocols from pyrazole-3-carboxamide syntheses, the carboxylic acid intermediate is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):
-
Synthesis of Pyrazole-1-carboxylic Acid :
Oxidation of 1H-pyrazole-1-methanol (CrO3, H2SO4, acetone, 0°C, 2 h) yields pyrazole-1-carboxylic acid (78% yield). -
Amidation with Methylamine :
A mixture of pyrazole-1-carboxylic acid (40.0 mmol), EDCI (43.8 mmol), HOBt (44.4 mmol), and methylamine (2.0 equiv) in DMF (100 mL) at RT for 24 hours affords the methylamide derivative (63.9% yield).
Analytical Data :
Direct Acylation of Pyrazole Nitrogen
For unprotected 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, acylation is achieved using methyl isocyanate:
-
Reaction : 4-(Boronate)pyrazole (1.0 equiv), methyl isocyanate (1.2 equiv), DMAP (0.1 equiv), DCM, RT, 6 h.
Integrated Synthetic Route
Combining the above steps, the optimal pathway is:
-
SEM Protection :
4-Bromo-1H-pyrazole → 4-bromo-1-SEM-pyrazole (46% yield). -
Miyaura Borylation :
4-Bromo-1-SEM-pyrazole → 1-SEM-4-(dioxaborolan)pyrazole (90% yield). -
SEM Deprotection :
TFA/DCM → 4-(dioxaborolan)-1H-pyrazole (95% yield). -
Amidation :
EDCI/HOBt-mediated coupling with methylamine (63.9% yield).
Overall Yield : ~25% (four steps).
Challenges and Optimization
-
Boronate Stability : The dioxaborolan group is sensitive to strong acids/bases. Reactions involving EDCI/HOBt (pH 6–7) are preferable.
-
Regioselectivity : Miyaura borylation favors the 4-position due to electronic effects.
-
Solvent Choice : DMF enhances amidation yields but requires rigorous drying to prevent boronate hydrolysis.
Analytical Characterization
| Technique | Data |
|---|---|
| HRMS | m/z: 291.1521 [M+H]+ (calc. 291.1518) |
| 1H-NMR (CDCl3) | δ 1.32 (s, 12H, BPin), 2.98 (s, 3H, NCH3), 7.81 (s, 1H, pyrazole-H) |
| 11B-NMR | δ 30.2 (q, J = 33 Hz, BPin) |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid methylamide?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling, leveraging the boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as a key intermediate. A typical procedure involves reacting pyrazole derivatives with pinacol borane under Pd catalysis (e.g., Pd(PPh₃)₄) in anhydrous THF at 60–80°C for 12–24 hours . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Yield optimization may require adjusting equivalents of boronic ester or catalyst loading .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons) and methylamide group (δ 2.8–3.2 ppm for N-methyl protons) .
- IR Spectroscopy : Look for B-O stretching (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
- HRMS (ESI) : Validate molecular weight (e.g., calculated [M+H]+ = 367.19) with <2 ppm error .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store under inert gas (argon) at –20°C in airtight containers to prevent hydrolysis of the boronic ester. Moisture-sensitive degradation can be monitored via periodic NMR analysis . Avoid prolonged exposure to light, as pyrazole derivatives may undergo photolytic decomposition .
Q. How can researchers assess the compound’s potential bioactivity in preliminary studies?
- Methodological Answer : Screen for enzyme inhibition (e.g., kinases) using fluorescence-based assays or evaluate cytotoxicity against cancer cell lines (e.g., MTT assay). Dose-response curves (1–100 µM) and positive controls (e.g., staurosporine for cytotoxicity) are critical .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions during Suzuki-Miyaura coupling?
- Methodological Answer : Side reactions (e.g., protodeboronation) are minimized by using degassed solvents, controlled pH (neutral to slightly basic), and Pd catalysts with bulky ligands (e.g., SPhos). Kinetic studies via LC-MS can identify intermediates and optimize reaction time . A table of common side products and mitigation strategies:
| Side Product | Cause | Mitigation |
|---|---|---|
| Deboronated pyrazole | Acidic conditions | Use Na2CO3 as base, anhydrous conditions |
| Homocoupling | Excess boronic ester | Limit boronic ester to 1.1 equivalents |
Q. What experimental approaches resolve discrepancies in spectroscopic data (e.g., unexpected NMR shifts)?
- Methodological Answer : Contradictory shifts may arise from tautomerism (pyrazole ring) or solvent polarity effects. Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) . For ambiguous peaks, use 2D NMR (COSY, HSQC) to assign proton-carbon correlations .
Q. How can environmental fate studies (e.g., hydrolysis kinetics) be designed for this compound?
- Methodological Answer : Conduct hydrolysis experiments at varying pH (3–10) and temperatures (25–50°C). Monitor degradation via HPLC-UV (λ = 254 nm) and identify products using HRMS. Pseudo-first-order kinetics models can estimate half-lives. For example:
Q. What strategies enable structure-activity relationship (SAR) studies for modifying the pyrazole-boronic ester scaffold?
- Methodological Answer :
- Substituent Variation : Replace methylamide with acyl or sulfonamide groups to alter lipophilicity .
- Boron Masking : Use pro-drug strategies (e.g., esterification of the boronic acid) to enhance bioavailability .
- In Silico Screening : Dock modified structures into target enzyme active sites (e.g., AutoDock Vina) to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
